2-Bromo-1-(bromomethyl)-3-chlorobenzene
CAS No.: 220453-60-1
Cat. No.: VC2397406
Molecular Formula: C7H5Br2Cl
Molecular Weight: 284.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 220453-60-1 |
---|---|
Molecular Formula | C7H5Br2Cl |
Molecular Weight | 284.37 g/mol |
IUPAC Name | 2-bromo-1-(bromomethyl)-3-chlorobenzene |
Standard InChI | InChI=1S/C7H5Br2Cl/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2 |
Standard InChI Key | WXOCIVQFRGGCER-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)Br)CBr |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)Br)CBr |
Introduction
2-Bromo-1-(bromomethyl)-3-chlorobenzene is a polyhalogenated derivative of benzene, classified as a halogenated aromatic compound. It features a benzene ring substituted with two bromine atoms and one chlorine atom, along with a bromomethyl group. This compound is primarily used in organic synthesis and has applications in medicinal chemistry and materials science .
Hazard Information
-
Signal Word: Danger
-
Hazard Statements: H314 (Causes severe skin burns and eye damage)
-
Precautionary Statements: P301+P330+P331, P303+P361+P353, P304+P340, P310, P321, P260, P264, P280, P305+P351+P338, P405, P501 .
Synthesis and Purification
The synthesis of 2-Bromo-1-(bromomethyl)-3-chlorobenzene typically involves reactions under inert atmospheres to prevent oxidation or hydrolysis. The products are purified using silica gel column chromatography or recrystallization to achieve high purity and yield.
Applications and Reactions
This compound is versatile in organic synthesis, allowing for various chemical transformations due to its reactive functional groups. It is used in medicinal chemistry and materials science, where selective transformations are crucial.
Chemical Reactions
2-Bromo-1-(bromomethyl)-3-chlorobenzene can undergo several types of reactions, including substitution and coupling reactions, depending on the choice of reagents and conditions. These reactions are valuable in synthetic organic chemistry for producing complex molecules.
Safety and Handling
Given its hazardous nature, handling 2-Bromo-1-(bromomethyl)-3-chlorobenzene requires strict safety protocols. It is classified as a dangerous substance with severe skin and eye irritation potential, necessitating protective equipment and proper disposal procedures .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume